molecular formula C13H19N3O2S2 B5712650 4-{[(Cyclopentylcarbamothioyl)amino]methyl}benzenesulfonamide

4-{[(Cyclopentylcarbamothioyl)amino]methyl}benzenesulfonamide

Cat. No.: B5712650
M. Wt: 313.4 g/mol
InChI Key: DRTGGLNVJKXYOC-UHFFFAOYSA-N
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Description

4-{[(Cyclopentylcarbamothioyl)amino]methyl}benzenesulfonamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a carbamothioyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

1-cyclopentyl-3-[(4-sulfamoylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S2/c14-20(17,18)12-7-5-10(6-8-12)9-15-13(19)16-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H2,14,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTGGLNVJKXYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Cyclopentylcarbamothioyl)amino]methyl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopentylamine with carbon disulfide to form cyclopentylcarbamothioyl chloride. This intermediate is then reacted with 4-aminomethylbenzenesulfonamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

4-{[(Cyclopentylcarbamothioyl)amino]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{[(Cyclopentylcarbamothioyl)amino]methyl}benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics of the sulfonamide group.

Mechanism of Action

The mechanism of action of 4-{[(Cyclopentylcarbamothioyl)amino]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyclopentyl and carbamothioyl groups can interact with hydrophobic regions. This allows the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Cyclopentylcarbamothioyl)amino]-N-(2-pyrimidinyl)benzenesulfonamide
  • 4-[(Cyclopentylcarbamothioyl)amino]benzenesulfonamide

Uniqueness

4-{[(Cyclopentylcarbamothioyl)amino]methyl}benzenesulfonamide is unique due to the presence of the aminomethyl group, which provides additional sites for chemical modification. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack this functional group.

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